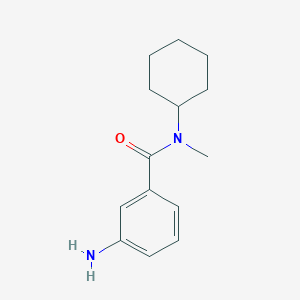

3-氨基-N-环己基-N-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-amino-N-cyclohexyl-N-methylbenzamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insights into the behavior of similar amide compounds. For instance, the study of 3-aminobenzamide in paper highlights its role as an inhibitor of nuclear poly ADP-ribosyl synthetase, which is significant in the context of DNA damage repair and chemical induction of transformation in vitro.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and conditions. For example, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide as described in paper involves reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. This process is characterized by spectroscopic methods and confirmed by X-ray analysis. Similarly, the synthesis of a photoaffinity analog of an influenza fusion inhibitor in paper involves tritiation, coupling reactions, and purification steps to achieve a high radiochemical purity and specific activity.

Molecular Structure Analysis

The molecular structure of compounds is determined using various analytical techniques. In paper , the structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was confirmed by X-ray analysis, which is a definitive method for determining the arrangement of atoms within a molecule. This level of structural analysis is crucial for understanding the compound's potential interactions and reactivity.

Chemical Reactions Analysis

The chemical reactions involving amide compounds can be complex and multifaceted. For instance, the formal [4+2] cycloaddition reaction described in paper involves a multistep process with radical generation, hydrogen atom transfer, and benzylic radical addition, leading to the formation of fluorescent aminonaphthalic anhydrides. These reactions are influenced by the presence of catalysts such as CuI and LiOH, and the process is characterized by its ability to produce diverse naphthalimides with fluorescent properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of amide compounds are influenced by their molecular structure. The presence of an N,O-bidentate directing group in the compound discussed in paper suggests potential suitability for metal-catalyzed C–H bond functionalization reactions. The fluorescent features of the naphthalic anhydrides and naphthalimides mentioned in paper are also notable physical properties that can be leveraged in various applications.

科学研究应用

-

Antioxidant and Antibacterial Activities

- Field : Biochemistry

- Application : Benzamides have been found to exhibit antioxidant and antibacterial activities . They are synthesized from benzoic acid and amine derivatives .

- Method : The antioxidant activity of the compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity . The compounds are also tested for their in vitro growth inhibitory activity against different bacteria .

- Results : Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

-

Metal–Organic Framework Synthesis

安全和危害

属性

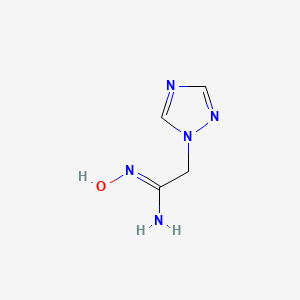

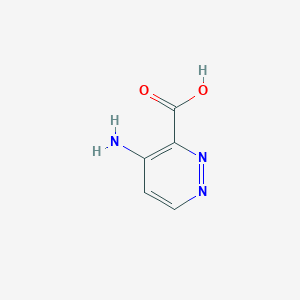

IUPAC Name |

3-amino-N-cyclohexyl-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h5-7,10,13H,2-4,8-9,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSZFEXITQOVAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424239 |

Source

|

| Record name | 3-amino-N-cyclohexyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-cyclohexyl-N-methylbenzamide | |

CAS RN |

675112-76-2 |

Source

|

| Record name | 3-amino-N-cyclohexyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)

![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)

![3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1276358.png)